Pyronaridine Tetraphosphate

Catalog No.
S540754
CAS No.
76748-86-2
M.F
C29H35ClN5O6P
M. Wt
616.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyronaridine Tetraphosphate

CAS Number

76748-86-2

Product Name

Pyronaridine Tetraphosphate

IUPAC Name

4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol;phosphoric acid

Molecular Formula

C29H35ClN5O6P

Molecular Weight

616.0 g/mol

InChI

InChI=1S/C29H32ClN5O2.H3O4P/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35;1-5(2,3)4/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32);(H3,1,2,3,4)

InChI Key

AFQUPAGSIINWCQ-UHFFFAOYSA-N

SMILES

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

2-methoxy-7-chloro-10-(3',5'-bis(pyrrolin-1-ylmethyl)-4'-hydroxyphenylamino)benzo(b)-1,5-naphthyridine, 4-((7-chloro-2-methoxybenzo(b)(1,5)naphthyridin-10-yl)amino)-2,6-bis((pyrrolidin-1-yl)methyl)phenol, 4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)phenol, benzonaphthyridine 7351, malaridine, phenol, 4-((7-chloro-2-methoxybenzo(b)-1,5-naphthyridin-10-yl)amino)-2,6-bis(1-pyrrolidinylmethyl)-, phosphate (1:4), pyronaridine, pyronaridine phosphate salt, pyronaridine tetraphosphate

Canonical SMILES

COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6.OP(=O)(O)O

Description

The exact mass of the compound Pyronaridine Tetraphosphate is 420.057 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Naphthyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiparasitic Effects Beyond Malaria

Studies suggest pyronaridine tetraphosphate might hold promise against other parasitic diseases. Research has shown in vitro (in a lab setting) activity against Leishmania parasites, the causative agent of Leishmaniasis, a potentially life-threatening vector-borne disease []. Further research is needed to determine its effectiveness in vivo (within a living organism) and its potential as a treatment for Leishmaniasis.

Drug Repurposing for New Applications

The concept of drug repurposing involves investigating existing medications for potential use against new diseases. Pyronaridine tetraphosphate's mechanism of action, particularly its effects on parasite cell death pathways, has attracted interest for repurposing research. Studies have explored its potential role in treating Chagas disease, a parasitic illness caused by Trypanosoma cruzi []. More research is necessary to assess its efficacy and safety in this context.

Understanding Malaria Parasite Biology

Pyronaridine tetraphosphate can be a valuable tool in research aimed at understanding the biology of malaria parasites. Scientists can leverage its antiparasitic properties to study parasite life cycle stages, drug resistance mechanisms, and potential new drug targets []. This knowledge can inform the development of more effective antimalarial therapies.

Pyronaridine tetraphosphate is a synthetic antimalarial compound derived from the benzonaphthyridine class. It is characterized as a yellow, hygroscopic powder that is odorless and exhibits a bitter taste. The empirical formula of pyronaridine tetraphosphate is C29H32ClN5O24H3PO4C_{29}H_{32}ClN_{5}O_{2}\cdot 4H_{3}PO_{4}, with a molecular weight of approximately 910.03 g/mol when considering the tetraphosphate salt form . The compound is sparingly soluble in water, with a solubility of about 1.46% w/v, which aids in its oral bioavailability .

The exact mechanism by which pyronaridine tetraphosphate exerts its antiviral and anti-inflammatory effects is still under investigation []. However, proposed mechanisms include:

  • Inhibition of viral replication: The compound might interfere with the ability of viruses to replicate inside host cells [].
  • Modulation of the immune response: Pyronaridine tetraphosphate may regulate the immune system's inflammatory response, potentially reducing tissue damage caused by viral infections [].

As pyronaridine tetraphosphate is a relatively new research compound, comprehensive safety data is not yet established. Further studies are needed to assess its potential toxicity, flammability, and reactivity [].

Limitations and Future Directions

While initial research on pyronaridine tetraphosphate is promising, more extensive investigations are crucial. These include:

  • In-depth studies on its mechanism of action to optimize its therapeutic potential.
  • Preclinical and clinical trials to evaluate its safety and efficacy in humans.
  • Formulation development to create suitable drug delivery systems.

Pyronaridine tetraphosphate functions primarily through its interaction with the malaria parasite's food vacuole. It forms a complex with haematin, inhibiting its polymerization into haemozoin, thereby increasing free haem levels that are toxic to the parasite . This mechanism disrupts the detoxification process within the parasite, leading to increased oxidative stress and ultimately parasite death. Additionally, pyronaridine has been shown to intercalate into DNA and inhibit DNA topoisomerase II enzymes, although the significance of this action in its antimalarial efficacy remains uncertain .

Pyronaridine exhibits potent antimalarial activity against Plasmodium falciparum and Plasmodium berghei. Clinical studies have demonstrated its effectiveness in treating malaria, with a reported cure rate of 100% in some trials compared to lower rates for traditional treatments like chloroquine . The drug's unique mechanism of action—targeting haematin—distinguishes it from other antimalarials and contributes to its efficacy even in strains resistant to conventional therapies .

The synthesis of pyronaridine involves several steps that typically include the formation of the benzonaphthyridine core followed by functionalization to introduce the necessary side chains. While specific synthetic pathways may vary, they generally focus on achieving high yields and purity suitable for pharmaceutical applications. Detailed methodologies are often proprietary or not extensively documented in public literature.

Primarily used as an antimalarial agent, pyronaridine tetraphosphate has been formulated for oral administration as well as injectable forms. It is also being investigated for potential applications beyond malaria treatment, including anticancer properties and antiviral effects against viruses such as Ebola and SARS-CoV-2 when combined with artesunate . The combination therapy of pyronaridine and artesunate has shown synergistic effects, enhancing therapeutic outcomes while reducing toxicity .

Studies on drug interactions reveal that pyronaridine can influence the pharmacokinetics of other medications. For instance, it has been noted that co-administration with certain anesthetics may increase the risk of methemoglobinemia . Furthermore, resistance studies indicate that while cross-resistance can occur with related compounds like mepacrine and amodiaquine, pyronaridine maintains effectiveness against some resistant strains of malaria parasites under specific conditions .

Pyronaridine shares structural similarities with several other compounds used in antimalarial therapies. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
Chloroquine4-aminoquinolineInhibits heme polymerizationWidely used but resistance is common
MefloquineQuinoline derivativeDisrupts parasite food vacuoleEffective against resistant strains
AmodiaquineAminoquinolineSimilar to chloroquine but with different side chainsAssociated with more side effects
ArtesunateSesquiterpene lactoneProduces free radicals that damage parasite cellsOften used in combination therapies
Piperaquine4-aminoquinoline derivativeInhibits heme polymerizationLong half-life; often combined with dihydroartemisinin

Pyronaridine's distinct mechanism targeting haematin sets it apart from these compounds, providing an alternative treatment option especially in cases where resistance to other drugs is prevalent.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

615.2013485 g/mol

Monoisotopic Mass

615.2013485 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2T289F9ACO

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antimalarials

Pictograms

Health Hazard Acute Toxic

Corrosive;Acute Toxic;Health Hazard

Dates

Modify: 2023-08-15
1: Mahotorn K, Tan-Ariya P, Thita T, Ruang-Areerate T, Sittichot N, Suwandittakul N, Mungthin M. In Vitro Sensitivity of Pyronaridine in Thai Isolates of Plasmodium falciparum. Am J Trop Med Hyg. 2017 Oct 23. doi: 10.4269/ajtmh.17-0286. [Epub ahead of print] PubMed PMID: 29141758.
2: Rizk MA, El-Sayed SAE, AbouLaila M, Eltaysh R, Yokoyama N, Igarashi I. Performance and consistency of a fluorescence-based high-throughput screening assay for use in Babesia drug screening in mice. Sci Rep. 2017 Oct 16;7(1):12774. doi: 10.1038/s41598-017-13052-5. PubMed PMID: 29038534; PubMed Central PMCID: PMC5643553.
3: Blessborn D, Kaewkhao K, Song L, White NJ, Day NPJ, Tarning J. Quantification of the antimalarial drug pyronaridine in whole blood using LC-MS/MS - Increased sensitivity resulting from reduced non-specific binding. J Pharm Biomed Anal. 2017 Nov 30;146:214-219. doi: 10.1016/j.jpba.2017.08.023. Epub 2017 Aug 26. PubMed PMID: 28886522; PubMed Central PMCID: PMC5637160.
4: Fall B, Madamet M, Diawara S, Briolant S, Wade KA, Lo G, Nakoulima A, Fall M, Bercion R, Kounta MB, Amalvict R, Benoit N, Gueye MW, Diatta B, Wade B, Pradines B. Ex vivo activity of Proveblue, a methylene blue, against field isolates of Plasmodium falciparum in Dakar, Senegal from 2013-2015. Int J Antimicrob Agents. 2017 Aug;50(2):155-158. doi: 10.1016/j.ijantimicag.2017.03.019. Epub 2017 Jul 6. PubMed PMID: 28689867.
5: Clark RL. Animal Embryotoxicity Studies of Key Non-Artemisinin Antimalarials and Use in Women in the First Trimester. Birth Defects Res. 2017 Aug 15;109(14):1075-1126. doi: 10.1002/bdr2.1035. Epub 2017 Jun 24. Review. Erratum in: Birth Defects Res. 2017 Nov 15;109 (19):1605. PubMed PMID: 28646540.
6: Saganuwan SA. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs. Cent Nerv Syst Agents Med Chem. 2017;17(3):178-186. doi: 10.2174/1871524917666170502153752. PubMed PMID: 28464765.
7: Kemirembe K, Cabrera M, Cui L. Interactions between tafenoquine and artemisinin-combination therapy partner drug in asexual and sexual stage Plasmodium falciparum. Int J Parasitol Drugs Drug Resist. 2017 Aug;7(2):131-137. doi: 10.1016/j.ijpddr.2017.03.002. Epub 2017 Mar 11. PubMed PMID: 28319724; PubMed Central PMCID: PMC5358947.
8: Diawara S, Madamet M, Kounta MB, Lo G, Wade KA, Nakoulima A, Bercion R, Amalvict R, Gueye MW, Fall B, Diatta B, Pradines B. Confirmation of Plasmodium falciparum in vitro resistance to monodesethylamodiaquine and chloroquine in Dakar, Senegal, in 2015. Malar J. 2017 Mar 16;16(1):118. doi: 10.1186/s12936-017-1773-4. PubMed PMID: 28302108; PubMed Central PMCID: PMC5356232.
9: Wang Y, Zhang Z, Xu S, Wang F, Shen Y, Huang S, Guo S. pH, redox and photothermal tri-responsive DNA/polyethylenimine conjugated gold nanorods as nanocarriers for specific intracellular co-release of doxorubicin and chemosensitizer pyronaridine to combat multidrug resistant cancer. Nanomedicine. 2017 Jul;13(5):1785-1795. doi: 10.1016/j.nano.2017.01.014. Epub 2017 Feb 6. PubMed PMID: 28185939.
10: Gendrot M, Diawara S, Madamet M, Kounta MB, Briolant S, Wade KA, Fall M, Benoit N, Nakoulima A, Amalvict R, Diémé Y, Fall B, Wade B, Diatta B, Pradines B. Association between Polymorphisms in the Pfmdr6 Gene and Ex Vivo Susceptibility to Quinine in Plasmodium falciparum Parasites from Dakar, Senegal. Antimicrob Agents Chemother. 2017 Feb 23;61(3). pii: e01183-16. doi: 10.1128/AAC.01183-16. Print 2017 Mar. PubMed PMID: 28052850; PubMed Central PMCID: PMC5328570.
11: Zeng W, Bai Y, Wang M, Wang Z, Deng S, Ruan Y, Feng S, Yang Z, Cui L. Significant Divergence in Sensitivity to Antimalarial Drugs between Neighboring Plasmodium falciparum Populations along the Eastern Border of Myanmar. Antimicrob Agents Chemother. 2017 Jan 24;61(2). pii: e01689-16. doi: 10.1128/AAC.01689-16. Print 2017 Feb. PubMed PMID: 27919892; PubMed Central PMCID: PMC5278693.
12: Rizk MA, El-Sayed SA, AbouLaila M, Tuvshintulga B, Yokoyama N, Igarashi I. Large-scale drug screening against Babesia divergens parasite using a fluorescence-based high-throughput screening assay. Vet Parasitol. 2016 Aug 30;227:93-7. doi: 10.1016/j.vetpar.2016.07.032. Epub 2016 Jul 30. PubMed PMID: 27523944.
13: Gendrot M, Fall B, Madamet M, Fall M, Wade KA, Amalvict R, Nakoulima A, Benoit N, Diawara S, Diémé Y, Diatta B, Wade B, Pradines B. Absence of Association between Polymorphisms in the RING E3 Ubiquitin Protein Ligase Gene and Ex Vivo Susceptibility to Conventional Antimalarial Drugs in Plasmodium falciparum Isolates from Dakar, Senegal. Antimicrob Agents Chemother. 2016 Jul 22;60(8):5010-3. doi: 10.1128/AAC.03105-15. Print 2016 Aug. PubMed PMID: 27185795; PubMed Central PMCID: PMC4958203.
14: Fall B, Madamet M, Camara C, Amalvict R, Fall M, Nakoulima A, Diatta B, Diémé Y, Wade B, Pradines B. Plasmodium falciparum In Vitro Resistance to Monodesethylamodiaquine, Dakar, Senegal, 2014. Emerg Infect Dis. 2016 May;22(5):841-5. doi: 10.3201/eid2205.151321. PubMed PMID: 27088703; PubMed Central PMCID: PMC4861513.
15: Leang R, Canavati SE, Khim N, Vestergaard LS, Borghini Fuhrer I, Kim S, Denis MB, Heng P, Tol B, Huy R, Duparc S, Dondorp AM, Menard D, Ringwald P. Efficacy and Safety of Pyronaridine-Artesunate for Treatment of Uncomplicated Plasmodium falciparum Malaria in Western Cambodia. Antimicrob Agents Chemother. 2016 Jun 20;60(7):3884-90. doi: 10.1128/AAC.00039-16. Print 2016 Jul. PubMed PMID: 26926629; PubMed Central PMCID: PMC4914696.
16: Madamet M, Briolant S, Amalvict R, Benoit N, Bouchiba H, Cren J, Pradines B; French National Centre for Imported Malaria Study Group. The Plasmodium falciparum chloroquine resistance transporter is associated with the ex vivo P. falciparum African parasite response to pyronaridine. Parasit Vectors. 2016 Feb 9;9:77. doi: 10.1186/s13071-016-1358-z. PubMed PMID: 26858119; PubMed Central PMCID: PMC4746765.
17: Ayyoub A, Methaneethorn J, Ramharter M, Djimde AA, Tekete M, Duparc S, Borghini-Fuhrer I, Shin JS, Fleckenstein L. Population Pharmacokinetics of Pyronaridine in Pediatric Malaria Patients. Antimicrob Agents Chemother. 2015 Dec 14;60(3):1450-8. doi: 10.1128/AAC.02004-15. PubMed PMID: 26666916; PubMed Central PMCID: PMC4775925.
18: Nelwan EJ, Ekawati LL, Tjahjono B, Setiabudy R, Sutanto I, Chand K, Ekasari T, Djoko D, Basri H, Taylor WR, Duparc S, Subekti D, Elyazar I, Noviyanti R, Sudoyo H, Baird JK. Randomized trial of primaquine hypnozoitocidal efficacy when administered with artemisinin-combined blood schizontocides for radical cure of Plasmodium vivax in Indonesia. BMC Med. 2015 Dec 11;13:294. doi: 10.1186/s12916-015-0535-9. PubMed PMID: 26654101; PubMed Central PMCID: PMC4676167.
19: Sagara I, Beavogui AH, Zongo I, Soulama I, Borghini-Fuhrer I, Fofana B, Camara D, Somé AF, Coulibaly AS, Traore OB, Dara N, Kabore MJ, Thera I, Compaore YD, Sylla MM, Nikiema F, Diallo MS, Dicko A, Gil JP, Borrmann S, Duparc S, Miller RM, Doumbo OK, Shin J, Bjorkman A, Ouedraogo JB, Sirima SB, Djimdé AA. Safety and efficacy of re-treatments with pyronaridine-artesunate in African patients with malaria: a substudy of the WANECAM randomised trial. Lancet Infect Dis. 2016 Feb;16(2):189-98. doi: 10.1016/S1473-3099(15)00318-7. Epub 2015 Oct 23. PubMed PMID: 26601738; PubMed Central PMCID: PMC4726763.
20: Bélard S, Kurth F. Pyronaridine-artesunate retreatment for malaria. Lancet Infect Dis. 2016 Feb;16(2):136-7. doi: 10.1016/S1473-3099(15)00353-9. Epub 2015 Oct 23. PubMed PMID: 26601737.

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